Cas no 35651-07-1 (Bis(ethylamino)-tert-butylamino-s-triazine)
Bis(ethylamino)-tert-butylamino-s-triazine Chemical and Physical Properties
Names and Identifiers
-
- Bis(ethylamino)-tert-butylamino-s-triazine
- DB-318784
- 6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine
- CCG-299937
- 35651-07-1
- EN300-116636
- AKOS033493897
- 2-N-tert-butyl-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine
- 6-(tert-Butylimino)-N2,N4-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine
- Z1642219762
-
- Inchi: 1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17)
- InChI Key: UBCBDPVUYWSIIT-UHFFFAOYSA-N
- SMILES: N(C1N=C(N=C(NCC)N=1)NCC)C(C)(C)C
Computed Properties
- Exact Mass: 238.19059473g/mol
- Monoisotopic Mass: 238.19059473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 74.8Ų
Bis(ethylamino)-tert-butylamino-s-triazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B433765-100mg |
Bis(ethylamino)-tert-butylamino-s-triazine |
35651-07-1 | 100mg |
$ 125.00 | 2022-06-07 | ||
| TRC | B433765-500mg |
Bis(ethylamino)-tert-butylamino-s-triazine |
35651-07-1 | 500mg |
$ 170.00 | 2022-06-07 | ||
| TRC | B433765-5g |
Bis(ethylamino)-tert-butylamino-s-triazine |
35651-07-1 | 5g |
$ 1360.00 | 2022-06-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503646-100mg |
Bis(ethylamino)-tert-butylamino-s-triazine, |
35651-07-1 | 100mg |
¥2256.00 | 2023-09-05 | ||
| Enamine | EN300-116636-0.05g |
6-(tert-butylimino)-N2,N4-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine |
35651-07-1 | 95% | 0.05g |
$202.0 | 2023-06-08 | |
| Enamine | EN300-116636-0.1g |
6-(tert-butylimino)-N2,N4-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine |
35651-07-1 | 95% | 0.1g |
$301.0 | 2023-06-08 | |
| Enamine | EN300-116636-0.25g |
6-(tert-butylimino)-N2,N4-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine |
35651-07-1 | 95% | 0.25g |
$431.0 | 2023-06-08 | |
| Enamine | EN300-116636-0.5g |
6-(tert-butylimino)-N2,N4-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine |
35651-07-1 | 95% | 0.5g |
$679.0 | 2023-06-08 | |
| Enamine | EN300-116636-1.0g |
6-(tert-butylimino)-N2,N4-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine |
35651-07-1 | 95% | 1g |
$871.0 | 2023-06-08 | |
| Enamine | EN300-116636-2.5g |
6-(tert-butylimino)-N2,N4-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine |
35651-07-1 | 95% | 2.5g |
$1707.0 | 2023-06-08 |
Bis(ethylamino)-tert-butylamino-s-triazine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Bis(ethylamino)-tert-butylamino-s-triazine
Professional Introduction to Bis(ethylamino)-tert-butylamino-s-triazine (CAS No. 35651-07-1)
Bis(ethylamino)-tert-butylamino-s-triazine, a compound with the chemical identifier CAS No. 35651-07-1, is a significant molecule in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various scientific domains. The molecular structure of Bis(ethylamino)-tert-butylamino-s-triazine consists of a central s-triazine core, which is functionalized with ethylamino and tert-butylamino groups. This specific arrangement imparts distinct chemical properties that make it a valuable candidate for further investigation.
The s-triazine core is a heterocyclic aromatic compound known for its stability and reactivity, which can be modulated by the substituents attached to it. In the case of Bis(ethylamino)-tert-butylamino-s-triazine, the ethylamino and tert-butylamino groups contribute to its overall physicochemical properties, influencing solubility, reactivity, and interaction with biological systems. These characteristics have made this compound a subject of interest in the development of novel pharmaceutical agents and agrochemicals.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The s-triazine scaffold, in particular, has been explored for its potential as a pharmacophore in various therapeutic areas. Studies have demonstrated that modifications on the s-triazine ring can lead to compounds with enhanced biological activity. For instance, derivatives of s-triazine have shown promise in inhibiting certain enzymes and receptors involved in metabolic disorders and inflammatory responses.
In the context of Bis(ethylamino)-tert-butylamino-s-triazine, research has focused on understanding its interaction with biological targets and its potential as a lead compound for drug development. Preliminary studies suggest that this compound exhibits moderate affinity for specific binding sites, which could be exploited for therapeutic purposes. The presence of both ethylamino and tert-butylamino groups allows for fine-tuning of its pharmacological profile, making it a versatile molecule for further optimization.
The synthesis of Bis(ethylamino)-tert-butylamino-s-triazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of ethylamino and tert-butylamino groups onto the s-triazine core necessitates careful selection of reagents and catalysts to minimize side reactions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve efficient functionalization of the s-triazine ring.
One of the key challenges in working with Bis(ethylamino)-tert-butylamino-s-triazine is its solubility in common organic solvents. However, recent innovations in solubility enhancement techniques have allowed researchers to overcome this limitation. By employing techniques such as co-solvent systems and micronization, the solubility of this compound can be significantly improved, facilitating its use in various applications.
The pharmacological potential of Bis(ethylamino)-tert-butylamino-s-triazine has been further explored through computational modeling and molecular dynamics simulations. These studies have provided insights into its binding mode with biological targets and have helped predict its pharmacokinetic properties. The integration of computational chemistry with experimental techniques has accelerated the discovery process and has led to the identification of novel derivatives with improved therapeutic efficacy.
In conclusion, Bis(ethylamino)-tert-butylamino-s-triazine (CAS No. 35651-07-1) represents a promising compound in the realm of chemical and pharmaceutical research. Its unique structural features and potential biological activity make it a valuable candidate for further investigation. As our understanding of heterocyclic chemistry continues to evolve, compounds like this are expected to play a crucial role in the development of next-generation therapeutics.
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